NPD8733: A Technical Guide to a Novel VCP/p97 D1 Domain Ligand
NPD8733: A Technical Guide to a Novel VCP/p97 D1 Domain Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of NPD8733, a small molecule identified as a specific ligand for the D1 domain of Valosin-Containing Protein (VCP)/p97. VCP/p97 is a critical AAA+ ATPase involved in numerous cellular processes, including protein homeostasis, and is a key target in drug discovery, particularly in oncology. This document details the mechanism of action of NPD8733, its effects on cellular signaling pathways, and protocols for key experimental procedures. Notably, while NPD8733 binds to VCP/p97, it does not significantly inhibit its ATPase activity, suggesting a distinct mechanism of action compared to traditional VCP/p97 inhibitors. This guide is intended to be a valuable resource for researchers in cell biology, cancer biology, and drug development who are interested in the modulation of VCP/p97 function.
Introduction to VCP/p97
Valosin-Containing Protein (VCP), also known as p97 in mammals and Cdc48 in yeast, is a highly conserved and abundant hexameric AAA+ (ATPases Associated with diverse cellular Activities) protein.[1] It functions as a molecular chaperone, utilizing the energy from ATP hydrolysis to remodel and segregate ubiquitinated proteins from cellular structures, thereby playing a central role in a multitude of cellular processes.[2][3] These processes include:
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The Ubiquitin-Proteasome System (UPS): VCP/p97 acts as a key player in extracting ubiquitinated proteins from large complexes or cellular compartments, preparing them for degradation by the proteasome.[2][4]
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Endoplasmic Reticulum-Associated Degradation (ERAD): It is essential for the retro-translocation of misfolded proteins from the endoplasmic reticulum to the cytosol for their subsequent degradation.
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Autophagy and Mitophagy: VCP/p97 is involved in the maturation of autophagosomes and the clearance of damaged mitochondria (mitophagy).[4]
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DNA Damage Response: It participates in the extraction of proteins from chromatin to facilitate DNA repair.
Given its central role in maintaining protein homeostasis, VCP/p97 is a compelling therapeutic target for diseases characterized by protein aggregation or dysregulated protein degradation, such as cancer and neurodegenerative disorders.
NPD8733: A D1 Domain-Specific VCP/p97 Ligand
NPD8733 is a small molecule that was identified from a screen of the RIKEN Natural Products Depository chemical library as an inhibitor of cancer cell-enhanced fibroblast migration.[3][5] Subsequent research identified its direct binding target as VCP/p97.[3]
Mechanism of Action
Through in vitro pulldown assays using immobilized NPD8733, VCP/p97 was identified as its specific binding partner.[3] Further studies using VCP/p97 truncation mutants revealed that NPD8733 specifically binds to the D1 ATPase domain .[3] This is a significant finding as many other known VCP/p97 inhibitors target the D2 domain, which is responsible for the majority of the protein's ATPase activity.
A crucial and distinguishing feature of NPD8733 is that its binding to the D1 domain does not significantly inhibit the ATPase activity of either the full-length VCP/p97 protein or the isolated D1 domain.[4] This suggests that the biological effects of NPD8733 are not mediated by the direct blockade of ATP hydrolysis. Instead, it is hypothesized that NPD8733 binding to the D1 domain may allosterically modulate VCP/p97 function, potentially by altering its conformation, its interaction with cofactors, or its recognition of substrates.
Biological Effects
The primary reported biological effect of NPD8733 is the inhibition of cancer cell-accelerated fibroblast migration .[3][5] This was observed in co-culture models where cancer cells (MCF7) enhance the migratory capacity of fibroblasts (NIH3T3), a phenomenon relevant to the tumor microenvironment and metastasis.[3]
Data Presentation
Quantitative Data on NPD8733
As of the latest available research, specific quantitative data on the binding affinity (e.g., Kd) of NPD8733 to VCP/p97 has not been published. Similarly, IC50 or Ki values for ATPase inhibition are not applicable, as NPD8733 does not significantly inhibit this enzymatic activity.[4]
The inhibitory effect of NPD8733 on cell migration has been demonstrated in a dose-dependent manner.
| Assay | Cell Lines | Effect | Effective Concentration | Reference |
| Wound Healing Co-culture Assay | NIH3T3 and MCF7 | Inhibition of cancer cell-enhanced fibroblast migration | Significant inhibition at ≥ 1 µM | [3] |
| Transwell Migration Assay | NIH3T3 and MCF7 | Inhibition of cancer cell-enhanced fibroblast migration | Dose-dependent inhibition | [3] |
ATPase Activity Assay Data
The following table summarizes the findings from an in vitro ATPase activity assay.
| Enzyme | Compound | Concentration Range | Effect on ATPase Activity | Reference |
| Full-length VCP/p97 | NPD8733 | Up to 10 µM | No significant inhibition | [4] |
| Truncated VCP/p97 (D1 domain) | NPD8733 | Up to 10 µM | No significant inhibition | [4] |
| Full-length VCP/p97 | DBeQ (control inhibitor) | Up to 10 µM | Inhibition | [4] |
| Truncated VCP/p97 (D1 domain) | DBeQ (control inhibitor) | Up to 10 µM | Inhibition | [4] |
Signaling Pathways and Experimental Workflows
VCP/p97 in the Ubiquitin-Proteasome System
Caption: VCP/p97-mediated processing of ubiquitinated substrates for proteasomal degradation.
Experimental Workflow for Target Identification of NPD8733
Caption: Workflow for the identification of VCP/p97 as the binding target of NPD8733.
Experimental Protocols
In Vitro Pulldown Assay for NPD8733 Target Identification
This protocol is adapted from the methodology used to identify VCP/p97 as the target of NPD8733.[3]
Objective: To identify proteins that bind to NPD8733 from a cell lysate.
Materials:
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NPD8733-conjugated agarose beads
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Control (unconjugated) agarose beads
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Cell lysate (e.g., from co-cultured NIH3T3 and MCF7 cells)
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Binding buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.5)
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Wash buffer (same as binding buffer)
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Elution buffer (e.g., SDS-PAGE sample buffer)
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SDS-PAGE apparatus and reagents
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Coomassie Brilliant Blue or silver stain
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Mass spectrometer for protein identification
Procedure:
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Preparation of Cell Lysate: Culture cells to the desired confluency. Lyse the cells in a suitable lysis buffer containing protease inhibitors. Clarify the lysate by centrifugation to remove cellular debris.
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Bead Preparation: Wash the NPD8733-conjugated beads and control beads with binding buffer.
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Binding: Incubate the cell lysate with the NPD8733-conjugated beads and control beads for 2-4 hours at 4°C with gentle rotation.
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Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively (e.g., 3-5 times) with wash buffer to remove non-specific binders.
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Elution: Add elution buffer to the washed beads and boil for 5-10 minutes to elute the bound proteins.
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Analysis: Separate the eluted proteins by SDS-PAGE. Visualize the protein bands by Coomassie or silver staining. Excise the protein bands that are specific to the NPD8733 pulldown and identify them by mass spectrometry.
VCP/p97 ATPase Activity Assay
This protocol describes a general method to measure the ATPase activity of VCP/p97 and assess the effect of compounds like NPD8733.[4]
Objective: To measure the rate of ATP hydrolysis by VCP/p97 in the presence and absence of NPD8733.
Materials:
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Purified recombinant VCP/p97 protein (full-length and/or D1 domain)
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NPD8733
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Control inhibitor (e.g., DBeQ)
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ATPase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
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ATP solution
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ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
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Luminometer
Procedure:
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Reaction Setup: In a 96-well plate, prepare reaction mixtures containing ATPase assay buffer, purified VCP/p97 protein, and varying concentrations of NPD8733 or control inhibitor. Include a no-enzyme control.
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Initiation of Reaction: Initiate the reaction by adding ATP to each well.
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Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
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Detection of ADP: Stop the reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system. This typically involves a luciferase-based reaction that converts ADP to ATP, which then generates a luminescent signal.
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Data Analysis: The luminescent signal is inversely proportional to the ATPase activity (as it measures remaining ATP in some assay formats, or directly proportional to ADP in others). Calculate the percentage of ATPase activity relative to the vehicle control.
Wound Healing Co-culture Assay
This protocol is designed to assess the effect of NPD8733 on cancer cell-induced fibroblast migration.[3]
Objective: To measure the effect of NPD8733 on the migration of fibroblasts co-cultured with cancer cells.
Materials:
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Fibroblast cell line (e.g., NIH3T3)
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Cancer cell line (e.g., MCF7)
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Cell culture plates (e.g., 6-well plates)
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Cell culture medium
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NPD8733
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Pipette tips for creating a "wound"
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Microscope with a camera
Procedure:
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Cell Seeding: Seed fibroblasts in a culture plate. In parallel, seed fibroblasts and cancer cells together for the co-culture condition. Allow the cells to adhere and form a confluent monolayer.
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Creating the Wound: Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.
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Treatment: Wash the cells to remove detached cells and add fresh medium containing different concentrations of NPD8733 or a vehicle control.
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Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 24 hours).
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Data Analysis: Measure the area of the wound at each time point. The rate of wound closure is a measure of cell migration. Calculate the percentage of wound closure and compare the effects of different concentrations of NPD8733.
Conclusion
NPD8733 represents a novel chemical probe for studying the complex biology of VCP/p97. Its unique mechanism of action, involving binding to the D1 domain without inhibiting ATPase activity, distinguishes it from conventional VCP/p97 inhibitors. This property makes NPD8733 a valuable tool for dissecting the diverse functions of VCP/p97 and for exploring new therapeutic strategies that modulate VCP/p97 activity through non-catalytic mechanisms. Further research is warranted to elucidate the precise molecular consequences of NPD8733 binding to the D1 domain and to explore its therapeutic potential in cancer and other diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell–accelerated fibroblast migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small-molecule ligand of valosin-containing protein/p97 inhibits cancer cell-accelerated fibroblast migration - PubMed [pubmed.ncbi.nlm.nih.gov]
